molecular formula C8H16 B031399 Cyclopentane, 1,2,4-trimethyl-, trans,cis- CAS No. 16883-48-0

Cyclopentane, 1,2,4-trimethyl-, trans,cis-

Cat. No. B031399
CAS RN: 16883-48-0
M. Wt: 112.21 g/mol
InChI Key: PNUFYSGVPVMNRN-HTQZYQBOSA-N
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Description

Synthesis Analysis

The synthesis of cyclopentane derivatives, including the 1,2,4-trimethyl- variants, often involves complex reactions such as thermal and photochemical isomerization processes. For example, exocyclic 1,3-dienes have been studied for their ability to undergo thermal isomerization, leading to various structural isomers, which could potentially be applied to synthesize the targeted compound (Mirza‐Aghayan et al., 2005). Similarly, cyclopentane derivatives have been synthesized through reactions involving thiophosphorodichloridates, demonstrating the versatility of synthetic approaches (Tang et al., 1996).

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives, including those with trimethyl substitutions, has been a subject of extensive research, with studies utilizing techniques like NMR and X-ray crystallography for characterization. The all-cis isomer of tetrafluorocyclopentane, for instance, provides insights into the high polarity and conformational flexibility inherent to cyclopentane structures (Fang et al., 2016).

Chemical Reactions and Properties

Cyclopentane derivatives undergo various chemical reactions, highlighting their reactivity and functional versatility. The cis-dioxoruthenium(VI) complex, for instance, demonstrates the compound's ability to undergo cis-dihydroxylation, leading to significant insights into the chemical properties and reactions of cyclopentane derivatives (Yip et al., 2005).

Physical Properties Analysis

The physical properties of cyclopentane derivatives, such as the trans,cis- isomers, have been explored through various studies. For example, the conformational analysis of cis- and trans-cyclopentane-1,3-diol provides valuable information on the compound's physical properties, including its conformational preferences and stability (Abraham & Koniotou, 2003).

Chemical Properties Analysis

The chemical properties of cyclopentane derivatives are closely linked to their molecular structure and reactivity. Studies have shown that the 1,3-dimethoxytrimethylene bridge, for instance, can serve as two latent carboxyl groups, demonstrating the compound's versatility and reactivity in synthesizing structurally complex molecules (Camps & Jaime, 1981).

Scientific Research Applications

Production and Industrial Use

Cyclopentanone, a derivative of Cyclopentane, is an essential chemical intermediate widely utilized in the production of fragrances such as methyl dihydrojasmonate. Besides its use in the fragrance industry, Cyclopentanone serves as a solvent in the electronics sector, showcasing the versatility of Cyclopentane derivatives in industrial applications (Sinopec Shanghai, 2011).

Environmental Applications

Research into Cyclopentane hydrates has revealed their potential in sustainable desalination processes. Cyclopentane hydrates could offer an eco-friendly solution to water scarcity due to their operation at atmospheric pressure and lower energy requirements compared to conventional methods, demonstrating the environmental benefits of Cyclopentane derivatives (S. Ho-Van et al., 2019).

Medicinal Chemistry and Health

Cyclopentane derivatives, particularly jasmonic acid and its variants, have been explored for their anti-tumor and therapeutic properties. Jasmonates have shown potential in cancer therapy due to their ability to alter cellular ATP levels, induce apoptosis, and possibly enhance the efficacy of existing cancer treatments through synergistic effects (Iwona Jarocka-Karpowicz & A. Markowska, 2021). Additionally, the synthesis and biological activities of Jasmonic acid and its derivatives have been extensively reviewed, indicating their significant role in medicinal chemistry and potential as drugs or prodrugs (A. Ghasemi Pirbalouti et al., 2014).

Chemical Synthesis and Catalysis

Cyclopentane and its derivatives are crucial in synthetic chemistry, particularly in the synthesis of complex organic compounds. Their roles in catalytic transformations, such as the conversion of biomass-derived furfurals to Cyclopentanones, highlight their importance in developing sustainable chemical processes and materials (S. Dutta & N. Bhat, 2021).

Environmental Chemistry and Toxicology

The environmental presence and biological effects of Cyclopenta[c]phenanthrenes, a group of Cyclopentane-fused polycyclic aromatic hydrocarbons, have been examined. Despite their detection in the environment, comprehensive studies on their potential impacts on health and ecosystems are needed to assess their risk accurately (P. Brzuzan et al., 2013).

properties

IUPAC Name

(1S,2S)-1,2,4-trimethylcyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-6-4-7(2)8(3)5-6/h6-8H,4-5H2,1-3H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUFYSGVPVMNRN-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(C[C@@H]1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentane, 1,2,4-trimethyl-, trans,cis-

CAS RN

16883-48-0
Record name (1α,2β,4α)-1,2,4-trimethylcyclopentane
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